Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride
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Overview
Description
Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride is a chemical compound with the molecular formula C7H17ClN2O2. It is a derivative of glycine, where the amino group is substituted with an ethyl group and a methyl group, forming a hydrochloride salt. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride typically involves the reaction of ethyl chloroacetate with N-methyl-ethylenediamine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group attacks the carbonyl carbon of the ethyl chloroacetate, forming the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature of around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is typically purified by recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether at low temperatures.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Oxo derivatives such as aldehydes or ketones.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the amino group.
Scientific Research Applications
Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-((2-aminoethyl)(methyl)amino)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-(methylamino)acetate: Lacks the ethyl group on the amino moiety, resulting in different chemical and biological properties.
2-Aminoethyl methacrylate hydrochloride: Contains a methacrylate group, making it more reactive in polymerization reactions.
N-(2-aminoethyl)-N-methylglycinate dihydrochloride: Similar structure but with different salt forms, affecting solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C7H17ClN2O2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
ethyl 2-[2-aminoethyl(methyl)amino]acetate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-3-11-7(10)6-9(2)5-4-8;/h3-6,8H2,1-2H3;1H |
InChI Key |
DCTAYXIEQBEAPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(C)CCN.Cl |
Origin of Product |
United States |
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